S-(4-methylphenyl) 2-nitrobenzenecarbothioate
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Overview
Description
S-(4-methylphenyl) 2-nitrobenzenecarbothioate is an organic compound with the molecular formula C14H11NO3S. This compound is known for its unique structural features, which include a nitro group and a thioester linkage. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-methylphenyl) 2-nitrobenzenecarbothioate typically involves the reaction of 4-methylthiophenol with 2-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
S-(4-methylphenyl) 2-nitrobenzenecarbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of the nitro group can lead to the formation of amines.
Substitution: The thioester linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the thioester linkage under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Thioesters with different substituents.
Scientific Research Applications
S-(4-methylphenyl) 2-nitrobenzenecarbothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-(4-methylphenyl) 2-nitrobenzenecarbothioate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The thioester linkage can also participate in biochemical reactions, leading to the formation of active metabolites .
Comparison with Similar Compounds
Similar Compounds
- S-(4-methylphenyl) 4-methylbenzenecarbothioate
- Benzenecarbothioicacid, 4-nitro-, S-(4-methylphenyl) ester
Uniqueness
S-(4-methylphenyl) 2-nitrobenzenecarbothioate is unique due to its combination of a nitro group and a thioester linkage, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C14H11NO3S |
---|---|
Molecular Weight |
273.31 g/mol |
IUPAC Name |
S-(4-methylphenyl) 2-nitrobenzenecarbothioate |
InChI |
InChI=1S/C14H11NO3S/c1-10-6-8-11(9-7-10)19-14(16)12-4-2-3-5-13(12)15(17)18/h2-9H,1H3 |
InChI Key |
KUIPKMHSQYKLKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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